molecular formula C14H18ClN B1200125 Picilorex CAS No. 62510-56-9

Picilorex

Cat. No.: B1200125
CAS No.: 62510-56-9
M. Wt: 235.75 g/mol
InChI Key: PZJBWSQQDMRZHY-UHFFFAOYSA-N
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Description

Picilorex, also known by its IUPAC name 3-(4-Chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine, is a compound that was previously marketed under the brand name Roxenan. It is classified as an anorectic, which means it was used to suppress appetite. This compound functions as a monoamine reuptake inhibitor and is a derivative of pyrrolidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Picilorex involves the formation of the pyrrolidine ring and the introduction of the chlorophenyl and cyclopropyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources. general methods for synthesizing pyrrolidine derivatives typically involve cyclization reactions and the use of reagents such as alkyl halides and amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its discontinued status

Chemical Reactions Analysis

Types of Reactions

Picilorex can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.

Mechanism of Action

Picilorex exerts its effects by inhibiting the reuptake of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By preventing the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant and anorectic agents .

Comparison with Similar Compounds

Picilorex is similar to other monoamine reuptake inhibitors and anorectic agents. Some of the similar compounds include:

    α-Pyrrolidinohexiophenone (α-PHP): A stimulant and monoamine reuptake inhibitor.

    α-Pyrrolidinopropiophenone (α-PPP): Another stimulant with similar properties.

    Pyrovalerone: A psychoactive drug with stimulant effects.

    Prolintane: A stimulant used to treat fatigue and depression.

    Rolicyclidine (PCPy): A dissociative anesthetic with stimulant properties.

    Methylenedioxypyrovalerone (MDPV): A psychoactive drug with stimulant effects.

This compound is unique in its specific chemical structure, which includes a chlorophenyl group and a cyclopropyl group attached to the pyrrolidine ring. This structure contributes to its specific pharmacological profile and distinguishes it from other similar compounds .

Properties

CAS No.

62510-56-9

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-cyclopropyl-2-methylpyrrolidine

InChI

InChI=1S/C14H18ClN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3

InChI Key

PZJBWSQQDMRZHY-UHFFFAOYSA-N

SMILES

CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1C(CC(N1)C2CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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